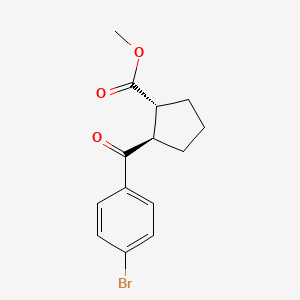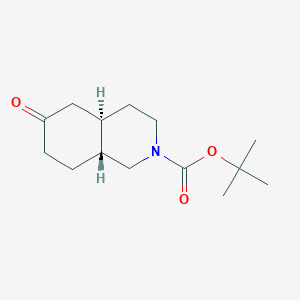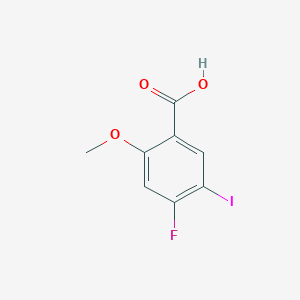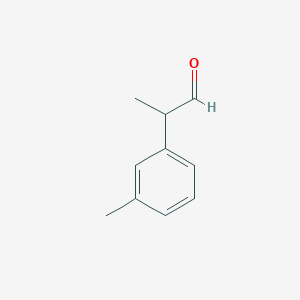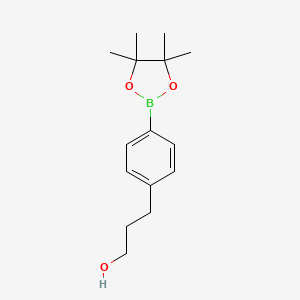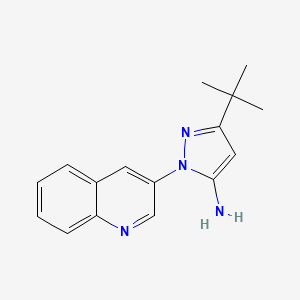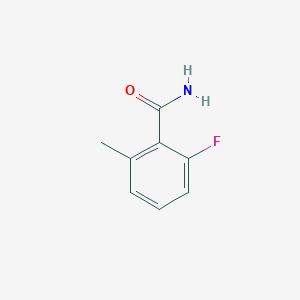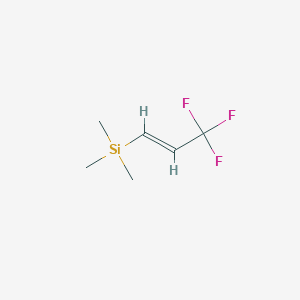
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of β-Trifluoromethylstyrenes
(E)-Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane has been utilized in Hiyama cross-coupling reactions to synthesize β-trifluoromethylstyrene derivatives. This process involves coupling with various aryl iodides and has shown moderate to good yields (Omote et al., 2012).
Oxidative 3,3,3-Trifluoropropylation of Arylaldehydes
A reaction between this compound and arylaldehydes, catalyzed by fluoride anions, leads to the formation of aryl 3,3,3-trifluoropropyl ketones. This reaction involves a unique mechanism, including an allyl alkoxide and a 1,3-proton shift (Ikeda et al., 2013).
Oxidative Sonogashira Cross-Coupling Reactions
This silane has been used in oxidative Sonogashira cross-coupling reactions with arylacetylene, facilitated by silver fluoride and a palladium catalyst. This results in high yields of 1,3-enynes with a CF3 group on the terminal sp(2) carbon (Ikeda et al., 2015).
Thermal Reactions with Other Organosilicon Compounds
It also reacts thermally with other organosilicon compounds like methoxotrimethylsilane and hexamethyldisilazane. These reactions can yield various products including fluorotrimethylsilane and polymeric materials (Haszeldine et al., 1975).
Synthesis of 2-Aryl-3-Trifluoromethylquinolines
This silane has been applied in the synthesis of 2-aryl-3-trifluoromethylquinolines through the Hiyama cross-coupling reaction. This involves the coordination of copper(II) fluoride and the treatment of the resulting product with an aryl aldehyde to produce 2-aryl-3-trifluoromethylquinolines (Omote et al., 2013).
Gas-Phase Polymerization
It has been used in the gas-phase polymerization processes. For example, ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane, dominated by polymerization at the triple bond, leads to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon (Pola & Morita, 1997).
Radical-Based Reagent Applications
Tris(trimethylsilyl)silane, a related compound, has been extensively used as a radical-based reagent in organic chemistry. Its applications include radical reductions, hydrosilylation, and consecutive radical reactions. This reagent allows reactions to be carried out under mild conditions with excellent product yields and selectivity (Chatgilialoglu & Lalevée, 2012).
Propiedades
IUPAC Name |
trimethyl-[(E)-3,3,3-trifluoroprop-1-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3Si/c1-10(2,3)5-4-6(7,8)9/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCUJGNIYCDYKD-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane | |
CAS RN |
55364-28-8 | |
| Record name | (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



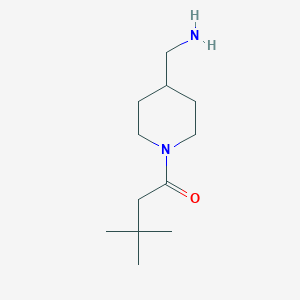
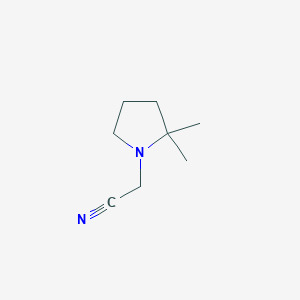
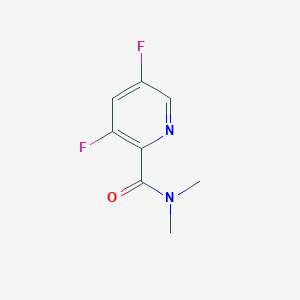
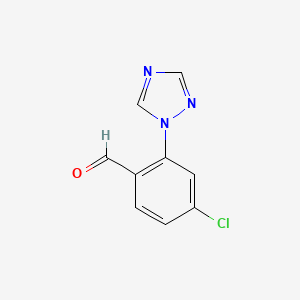
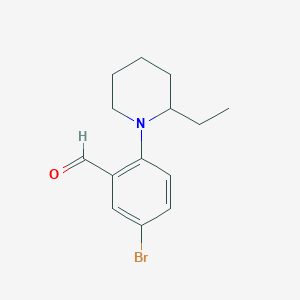
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
